molecular formula C12H13NO2 B1625819 N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide CAS No. 67614-68-0

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide

Cat. No. B1625819
CAS RN: 67614-68-0
M. Wt: 203.24 g/mol
InChI Key: YULURBVSUMMOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67614-68-0

Product Name

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetamide

InChI

InChI=1S/C12H13NO2/c1-8(14)13-11-6-7-12(15)10-5-3-2-4-9(10)11/h2-5,11H,6-7H2,1H3,(H,13,14)

InChI Key

YULURBVSUMMOKE-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC(=O)C2=CC=CC=C12

Canonical SMILES

CC(=O)NC1CCC(=O)C2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, oxidation of N-(1,2,3,4-tetrahydro-1-naphthyl)acetamide with ceric ammonium nitrate, K2S2O8 /catalytic AgNO3, KMnO4 /catalytic ceric ammonium nitrate, t-butyl chromate, Na2Cr2O7, ceric sulfate, chromyl chloride and H2O2 /V2O5, respectively, under standard conditions and the general workup conditions described in Example 1, also affords the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ceric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
chromyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
H2O2 V2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-(1,2,3,4-tetrahydro-1-naphthyl)-acetamide (30 g), cobaltous acetate tetrahydrate (13.12 g), 30% hydrobromic acid in acetic acid (4.28 g), methyl isobutyl ketone (400 ml) and acetic acid (100 ml) is stirred and oxygen is introduced via a capillary gas dispersion tube. The mixture is heated gradually to 62° C. and the reaction is run 17 hours at 62° C. The reaction mixture is then cooled, the oxygen flow terminated and water (500 ml) is added. The mixture is extracted with chloroform (500 ml and 2×300 ml), the chloroform extracts are combined, washed with saturated sodium chloride solution and evaporated to dryness in vacuo. Benzene (200 ml) is added to the residue, the solution is filtered and the filtrate evaporated to dryness in vacuo to afford 40.3 g (damp) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous acetate tetrahydrate
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.